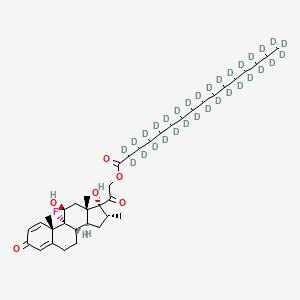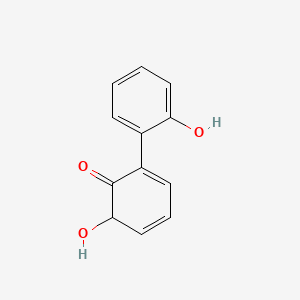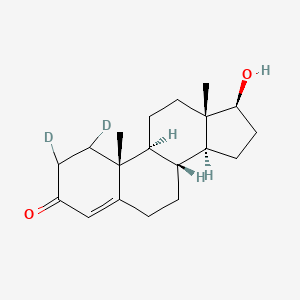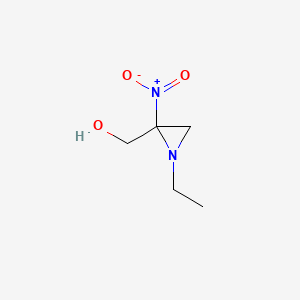
(1-Ethyl-2-nitroaziridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-2-nitroaziridin-2-yl)methanol is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-2-nitroaziridin-2-yl)methanol typically involves the reaction of ethylamine with nitroethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate aziridine ring, which is subsequently functionalized to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethyl-2-nitroaziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products:
Oxidation: Nitro alcohols.
Reduction: Amino alcohols.
Substitution: Aziridine derivatives with various functional groups.
Applications De Recherche Scientifique
(1-Ethyl-2-nitroaziridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Ethyl-2-nitroaziridin-2-yl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aziridine ring can also participate in nucleophilic ring-opening reactions, which are crucial for its bioactivity.
Comparaison Avec Des Composés Similaires
Aziridine: A simpler three-membered nitrogen-containing ring without additional functional groups.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Nitroethanol: A compound with a nitro group and an alcohol group but lacking the aziridine ring.
Uniqueness: (1-Ethyl-2-nitroaziridin-2-yl)methanol is unique due to the presence of both the aziridine ring and the nitro group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(1-ethyl-2-nitroaziridin-2-yl)methanol |
InChI |
InChI=1S/C5H10N2O3/c1-2-6-3-5(6,4-8)7(9)10/h8H,2-4H2,1H3 |
Clé InChI |
NYFYONFRHOPNDO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC1(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


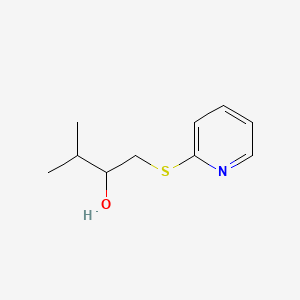
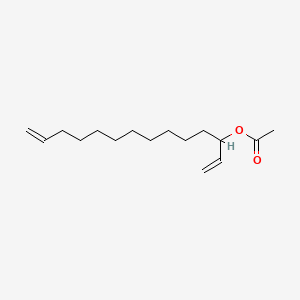
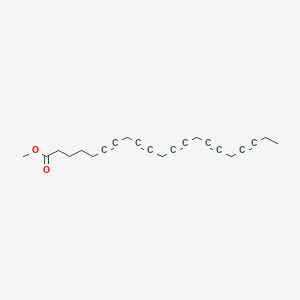

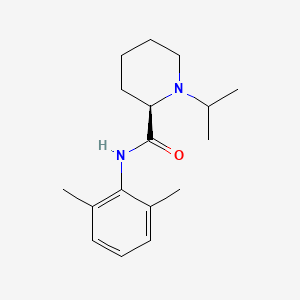
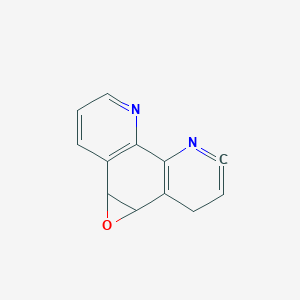
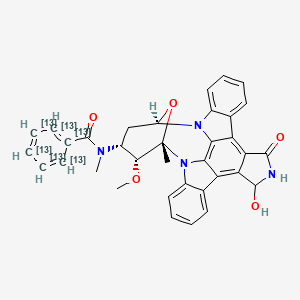
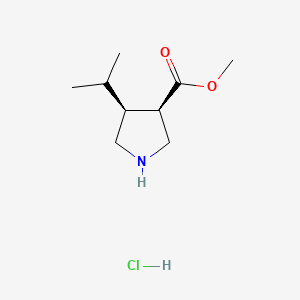

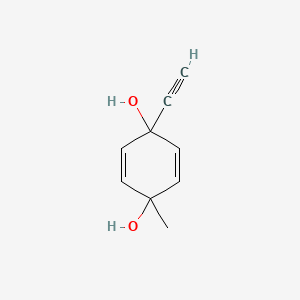
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
